molecular formula C11H16BNO3 B1397960 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 1171891-35-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B1397960
CAS No.: 1171891-35-2
M. Wt: 221.06 g/mol
InChI Key: YFHUGWJAGOEACU-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C11H16BNO3 . It is a solid substance under normal conditions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been used in various reactions such as borylation, hydroboration, and coupling with aryl iodides .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.06 . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is a solid under normal conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is synthesized using three-step substitution reactions. Its structure is confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (Huang et al., 2021).
  • Crystal Structure and DFT Study : Crystallographic and conformational analyses are conducted to study the molecular structures, compared with Density Functional Theory (DFT) calculations. These analyses confirm the consistency of the molecular structures with their crystal structures determined by X-ray diffraction (Huang et al., 2021).

Application in Organic Chemistry

  • Building Block in Combinatorial Chemistry : It serves as a bifunctional building block for combinatorial chemistry, evident from the structural differences and chemical reactivity observed in its derivatives (Sopková-de Oliveira Santos et al., 2003).
  • Use in Polymer Synthesis : Utilized in the synthesis of polymers, such as deeply colored polymers with isoDPP units in the main chain, demonstrating its versatility in polymer chemistry (Welterlich et al., 2012).

Medicinal Chemistry and Drug Design

  • Role in Medicinal Chemistry : Used in the design and synthesis of structurally varied compounds based on pirfenidone, which shows potential in treating fibrosis (Abd El Kader et al., 2012).
  • In Radiopharmaceuticals : Plays a role in the high-yield synthesis of tau PET radioligands and non-radioactive ligands for brain imaging studies (Kim & Choe, 2020).

Boron Chemistry and Catalysis

  • Boronated Phosphonium Salts : Integral in the preparation of boronated phosphonium salts, contributing to studies in in vitro cytotoxicity and cellular uptake (Morrison et al., 2010).
  • Palladium-Catalyzed Reactions : Utilized in palladium-catalyzed reactions for synthesizing arenes, indicating its application in advanced synthetic chemistry (Takagi & Yamakawa, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes that are involved in the transfer of boron-containing groups. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, such as those involved in the hydroboration of alkenes and alkynes . Additionally, this compound can interact with proteins that have boron-binding domains, facilitating the formation of stable complexes that can be utilized in various biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to alterations in downstream signaling events . Furthermore, this compound can affect gene expression by binding to transcription factors or other DNA-binding proteins, thereby influencing the transcriptional regulation of target genes. These effects on cell signaling and gene expression ultimately impact cellular metabolism and function.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves several key interactions. This compound can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides by binding to their active sites. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over time, these degradation products can accumulate and affect the overall activity of the compound in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance certain biochemical pathways by acting as a cofactor or substrate for specific enzymes . At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to boron metabolism. This compound can be metabolized by enzymes that catalyze the formation and cleavage of carbon-boron bonds . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. The interactions of this compound with cofactors such as NADH and ATP are also crucial for its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by boron-specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its activity and function, contributing to its overall biochemical effects.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHUGWJAGOEACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732325
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-35-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-3-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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